n-Arachidonoyl-3-hydroxy-gamma-aminobutyric acid
Overview
Description
n-Arachidonoyl-3-hydroxy-gamma-aminobutyric acid is a compound belonging to the class of arachidonoyl amino acids. These compounds have been isolated and characterized from bovine brain and are known for their potential biological activities . The compound has a molecular formula of C24H39NO4 and a molecular weight of 405.6 g/mol .
Mechanism of Action
Target of Action
N-Arachidonoyl-3-hydroxy-gamma-aminobutyric acid (NAG-3H-ABA) is an arachidonoyl amino acid . The primary targets of this compound are yet to be fully characterized.
Mode of Action
It is known that most arachidonoyl amino acids are poor ligands for the cb1 receptor .
Biochemical Pathways
It is known that arachidonoyl amino acids, including nag-3h-aba, have been isolated and characterized from bovine brain .
Pharmacokinetics
Its solubility in PBS (pH 7.2) is approximately 1 mg/ml .
Result of Action
It has been found in rat brain by lc-ms techniques . The glycine congener of arachidonoyl amino acids has been found to suppress formalin-induced pain in rats .
Action Environment
It is known that the compound is stable for at least one year when stored at -20°c .
Biochemical Analysis
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Transport and Distribution
This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-Arachidonoyl-3-hydroxy-gamma-aminobutyric acid involves the reaction of arachidonic acid with 3-hydroxy-gamma-aminobutyric acid under specific conditions. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis in a laboratory setting can be scaled up for industrial purposes. The key steps involve the purification of the product using chromatographic techniques and ensuring the reaction conditions are optimized for maximum yield .
Chemical Reactions Analysis
Types of Reactions: n-Arachidonoyl-3-hydroxy-gamma-aminobutyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts or specific conditions to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
n-Arachidonoyl-3-hydroxy-gamma-aminobutyric acid has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of arachidonoyl amino acids in various chemical reactions.
Biology: The compound is studied for its role in biological systems, particularly in the brain where it has been isolated.
Medicine: Research is ongoing to explore its potential therapeutic applications, including pain suppression and neuroprotection.
Industry: The compound’s unique properties make it a candidate for use in the development of new pharmaceuticals and biochemical research tools
Comparison with Similar Compounds
- n-Arachidonoyl-glycine
- n-Arachidonoyl-serine
- n-Arachidonoyl-phenylalanine
Comparison: n-Arachidonoyl-3-hydroxy-gamma-aminobutyric acid is unique due to its specific structure, which includes a hydroxy group on the gamma position of the aminobutyric acid moiety. This structural feature distinguishes it from other arachidonoyl amino acids and contributes to its unique biological activities .
Biological Activity
N-Arachidonoyl-3-hydroxy-gamma-aminobutyric acid (NAG-3H-ABA) is a significant compound in the field of neurobiology, particularly due to its structural relationship with gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This article explores the biological activity of NAG-3H-ABA, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
NAG-3H-ABA is classified as an arachidonoyl amino acid with the molecular formula C24H39NO4. It is identified by the Chemical Abstracts Service number 959761-62-7. The compound exhibits unique properties due to its combination of amino acid and fatty acid structures, which allows it to interact with various biological pathways.
NAG-3H-ABA has been shown to modulate several biological processes, primarily through its interaction with GABA receptors and other ion channels:
- GABA Receptor Modulation : Due to its structural similarity to GABA, NAG-3H-ABA can influence GABA receptor activity, potentially enhancing inhibitory neurotransmission. This action may contribute to its neuroprotective effects and ability to modulate anxiety and stress responses.
- Calcium Channel Inhibition : Research indicates that NAG-3H-ABA inhibits T-type calcium channels (Cav3.2), which are involved in pain modulation. Studies have demonstrated that this inhibition can significantly reduce pain responses in animal models .
- Pain Modulation : NAG-3H-ABA has been shown to suppress formalin-induced pain in rats, indicating its potential as an analgesic agent. This effect is likely mediated through both GABAergic mechanisms and direct interactions with calcium channels .
Biological Activity and Research Findings
The following table summarizes key studies related to the biological activity of NAG-3H-ABA:
Case Studies
Several case studies have been conducted to explore the implications of NAG-3H-ABA in various contexts:
- Neuroprotection : A study examining the neuroprotective effects of NAG-3H-ABA found that it could mitigate neuronal damage in models of oxidative stress, potentially through its antioxidant properties and modulation of calcium influx .
- Anxiety and Stress Response : Another investigation focused on the anxiolytic effects of NAG-3H-ABA, revealing that it could reduce anxiety-like behaviors in rodent models, possibly by enhancing GABAergic transmission.
Future Directions
Research into NAG-3H-ABA is still evolving, with several areas warranting further exploration:
- Therapeutic Applications : Given its analgesic and neuroprotective properties, NAG-3H-ABA may hold promise for developing new treatments for chronic pain conditions and neurodegenerative diseases.
- Mechanistic Studies : Further studies are needed to elucidate the precise mechanisms through which NAG-3H-ABA interacts with various receptors and ion channels.
- Clinical Trials : Future clinical trials will be essential to assess the safety and efficacy of NAG-3H-ABA in human populations.
Properties
IUPAC Name |
3-hydroxy-4-(icosa-5,8,11,14-tetraenoylamino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(27)25-21-22(26)20-24(28)29/h6-7,9-10,12-13,15-16,22,26H,2-5,8,11,14,17-21H2,1H3,(H,25,27)(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFIBMHGNMSQLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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